1,1,1-Trichloro-4-ethoxy-3-buten-2-one

Organic Synthesis Haloform Reaction Yield Optimization

1,1,1-Trichloro-4-ethoxy-3-buten-2-one (CAS 83124-74-7) is a specialized α,β-unsaturated ketone characterized by a reactive trichloromethyl group and an ethoxyenone moiety. This halogenated enone serves as a versatile electrophilic building block in organic synthesis, particularly valued for its ability to participate in nucleophilic additions and subsequent haloform-type reactions.

Molecular Formula C6H7Cl3O2
Molecular Weight 217.5 g/mol
Cat. No. B7884701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trichloro-4-ethoxy-3-buten-2-one
Molecular FormulaC6H7Cl3O2
Molecular Weight217.5 g/mol
Structural Identifiers
SMILESCCOC=CC(=O)C(Cl)(Cl)Cl
InChIInChI=1S/C6H7Cl3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3
InChIKeyVKNLVLNOHCTKII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1-Trichloro-4-ethoxy-3-buten-2-one: A Procurement-Ready α,β-Unsaturated Trichloromethyl Ketone Building Block


1,1,1-Trichloro-4-ethoxy-3-buten-2-one (CAS 83124-74-7) is a specialized α,β-unsaturated ketone characterized by a reactive trichloromethyl group and an ethoxyenone moiety [1]. This halogenated enone serves as a versatile electrophilic building block in organic synthesis, particularly valued for its ability to participate in nucleophilic additions and subsequent haloform-type reactions [1]. Its dual reactivity profile makes it a strategic intermediate in the construction of complex molecules, including heterocycles and functionalized esters, and it is recognized as a key pharmaceutical impurity standard (Regadenoson Impurity 14) .

Electrophilic enone building block for heterocycle synthesis and haloform-based ester homologation.
Regadenoson Impurity 14 reference standard for pharmaceutical impurity profiling and method validation.

Procurement Risks of Substituting 1,1,1-Trichloro-4-ethoxy-3-buten-2-one with In-Class Analogs


Direct substitution of 1,1,1-trichloro-4-ethoxy-3-buten-2-one with structurally similar analogs like 4-ethoxy-1,1,1-dibromo-3-buten-2-one or 1,1,1-trichloro-4-methoxy-3-buten-2-one is not recommended without rigorous re-validation of the synthetic pathway . The specific electronic and steric profile conferred by the combination of the trichloromethyl group and the ethoxy substituent dictates a unique reactivity landscape [1]. Replacing this compound with an analog can lead to divergent reaction outcomes, including altered regioselectivity, inconsistent yields, and the formation of unexpected byproducts, thereby compromising the integrity of multi-step syntheses in pharmaceutical or agrochemical development .

Halogen exchange (Trichloromethyl vs. Dibromo) Altered electrophilicity and haloform reactivity may shift reaction outcomes and yield profiles.
Alkoxy modification (Ethoxy vs. Methoxy) Steric and electronic differences can affect regioselectivity and byproduct distribution.
Structural analog substitution Unvalidated replacement may lead to inconsistent yields and compromise multi-step synthesis integrity.

Quantitative Differentiation of 1,1,1-Trichloro-4-ethoxy-3-buten-2-one: A Comparator-Based Evidence Guide


Superior Synthetic Yield for 1,1,1-Trichloro-4-ethoxy-3-buten-2-one vs. Methoxy Analog

The synthesis of the target compound from trichloroacetyl chloride and ethyl vinyl ether proceeds with a significantly higher isolated yield compared to its methoxy analog, demonstrating greater synthetic efficiency. [1]

Synthetic Yield
Reported
92% (ethoxy) vs. 85% (methoxy analog)
Supports cost-efficiency evaluation
Ethyl vinyl ether route, ref [1]
Organic Synthesis Haloform Reaction Yield Optimization

Improved Physical Properties for Handling: Boiling Point of 1,1,1-Trichloro-4-ethoxy-3-buten-2-one

The compound exhibits a boiling point that is more practical for laboratory-scale purification via distillation compared to its likely lower-boiling methoxy analog or the significantly heavier dibromo analog. This property facilitates its isolation and use without requiring specialized high-vacuum or high-temperature equipment. [1]

Boiling Point
Reported
199.6–200 °C at 760 mmHg
Fits standard distillation workflows
Also bp 116–118 °C at 13 mmHg
Process Chemistry Physical Properties Distillation

Regiospecific Reactivity in Haloform Reactions: 1,1,1-Trichloro-4-ethoxy-3-buten-2-one as a Superior Intermediate

The compound is uniquely suited as a precursor in haloform reactions, enabling the high-yielding, two-step synthesis of ethyl 3,3-diethoxypropanoate. The overall yield for this transformation, including the formation of the target compound (92%) and its subsequent conversion (87%), demonstrates a well-established and efficient pathway [1]. While analogs may participate in similar reactions, the specific reactivity and yield profile of 1,1,1-Trichloro-4-ethoxy-3-buten-2-one in this context is a direct result of its trichloromethyl activation, which is optimal for this specific transformation [2].

Two-Step Yield
Class-level
Step 1: 92%, Step 2: 87% (~80% overall)
Demonstrates pathway robustness
Haloform ester homologation context
Haloform Reaction Synthetic Methodology Regioselectivity

Validated Research and Industrial Use Cases for 1,1,1-Trichloro-4-ethoxy-3-buten-2-one


Synthesis of Protected β-Ketoesters for Heterocycle Construction

1,1,1-Trichloro-4-ethoxy-3-buten-2-one is the critical intermediate in the high-yield (overall ~80%) synthesis of ethyl 3,3-diethoxypropanoate, a protected β-ketoester [1]. This product serves as a valuable building block for synthesizing various heterocyclic compounds, including pyrazoles and isoxazoles, which are core structures in numerous pharmaceutical and agrochemical agents .

Quality Control Standard in Pharmaceutical Analysis

The compound is officially recognized and used as a reference standard for Regadenoson Impurity 14, essential for the quality control and analytical method validation in the production of the pharmaceutical drug Regadenoson . This specific application necessitates procurement of a material with verified purity and identity, where substitution is not an option.

Preparation of 5-Heterocyclic Carboxylic Acids

This compound is the key intermediate in a documented, simple synthesis of isoxazole-5-carboxylic acid from trichloroacetyl chloride, ethyl vinyl ether, and hydroxylamine [2]. The specific reactivity of the trichloromethyl ketone allows for the formation of the isoxazole ring, a privileged structure in medicinal chemistry.

Application
Selection Property
Validation Focus
β-Ketoester homologation
Enone electrophilicity
Reported haloform sequence yield
Regadenoson impurity 14 standard
Certified purity & identity
Pharmacopeial method suitability
Isoxazole-5-carboxylic acid synthesis
Trichloromethyl activation
Cyclocondensation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1,1-Trichloro-4-ethoxy-3-buten-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.